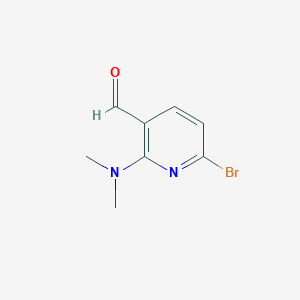

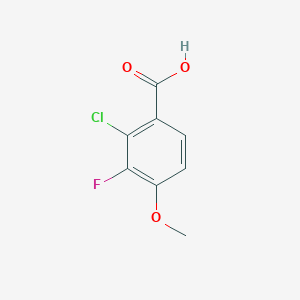

6-Chloro-3-methyl-pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

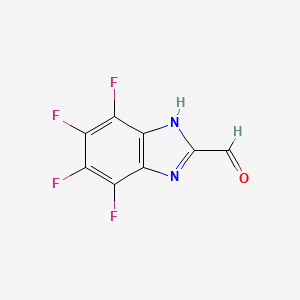

6-Chloro-3-methyl-pyridine-2-carboxamide, also known as 6-chloro-3-methyl-pyridine-2-carboxylic acid amide, is an organic compound with the molecular formula C7H7ClN2O. It is an aromatic amide with a pyridine moiety, and is commonly used in a variety of scientific research applications. This compound has been used in the synthesis of a variety of pharmaceuticals, as well as in a range of biochemical and physiological studies.

Applications De Recherche Scientifique

6-Chloro-3-methyl-pyridine-2-carboxamide has a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, antidepressants, and antipsychotics. Additionally, it has been used in a range of biochemical and physiological studies, such as the study of neurotransmitters, enzymes, and receptors. It has also been used in the study of the effects of various drugs on the central nervous system.

Mécanisme D'action

Target of Action

6-Chloro-3-methyl-pyridine-2-carboxamide is a chemical compound that is actively researched in various fields of research and industry. It is used in the preparation of biologically active compounds such as inhibitors of Janus kinases and PDK1 . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, survival, and differentiation.

Mode of Action

This inhibition can lead to changes in the cellular signaling pathways regulated by these kinases .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by Janus kinases and PDK1. These include pathways involved in cell growth, survival, and differentiation . By inhibiting these kinases, the compound can alter these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific pathways it affects. By inhibiting Janus kinases and PDK1, it could potentially alter cell growth, survival, and differentiation . These changes could have various effects, depending on the specific cells and tissues involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized and excreted by the body. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 6-Chloro-3-methyl-pyridine-2-carboxamideethyl-pyridine-2-carboxamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, there are a few limitations to its use in laboratory experiments. For example, it has a low solubility in water and is not very soluble in organic solvents, which can make it difficult to work with. Additionally, it can be toxic if handled incorrectly, so it is important to take safety precautions when working with this compound.

Orientations Futures

There are a number of potential future directions for 6-Chloro-3-methyl-pyridine-2-carboxamideethyl-pyridine-2-carboxamide. One potential area of research is the development of new pharmaceuticals based on this compound. Additionally, it could be used in the study of the effects of various drugs on the central nervous system, as well as the development of new treatments for neurological disorders. Finally, it could be used in the study of the biochemical and physiological effects of this compound on the body, as well as the development of new drugs and treatments based on these effects.

Méthodes De Synthèse

6-Chloro-3-methyl-pyridine-2-carboxamide can be synthesized through a few different methods. The most common method is the reaction of 3-methyl-pyridine-2-carboxylic acid with thionyl chloride in the presence of an inert solvent, such as dichloromethane. This reaction results in the formation of 6-Chloro-3-methyl-pyridine-2-carboxamideethyl-pyridine-2-carboxamide. Another method involves the reaction of 3-methyl-pyridine-2-carboxylic acid with phosphorus oxychloride in the presence of an inert solvent, such as dichloromethane. This reaction also results in the formation of 6-Chloro-3-methyl-pyridine-2-carboxamideethyl-pyridine-2-carboxamide.

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 6-Chloro-3-methyl-pyridine-2-carboxamide are not fully understood yet. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propriétés

IUPAC Name |

6-chloro-3-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-3-5(8)10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNSDEDMKCBDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)